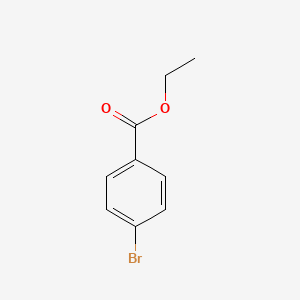

Ethyl 4-bromobenzoate

Overview

Description

Ethyl 4-bromobenzoate (C$9$H$9$BrO$_2$, CAS 5798-75-4) is a para-substituted aromatic ester featuring a bromine atom at the 4-position of the benzene ring and an ethoxycarbonyl group. Key properties include:

- Molecular weight: 229.07 g/mol .

- Physical characteristics: Density (1.403 g/cm³), boiling point (262–264°C), and refractive index (1.546) .

- Reactivity: Widely used in Pd-catalyzed cross-coupling reactions due to the bromine substituent’s electrophilic nature .

- Applications: A versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and bioactive derivatives .

Preparation Methods

Conventional Esterification Methods

Direct Acid-Catalyzed Esterification

The direct esterification of 4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid ($$ \text{H}2\text{SO}4 $$), represents the most straightforward synthesis route. The reaction proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol.

Procedure :

A mixture of 4-bromobenzoic acid (1.0 equiv), ethanol (5.0 equiv), and concentrated $$ \text{H}2\text{SO}4 $$ (0.1 equiv) is refluxed at 80–90°C for 6–8 hours. The crude product is neutralized with sodium bicarbonate ($$ \text{NaHCO}_3 $$), extracted with dichloromethane, and purified via vacuum distillation.

Optimization :

- Molar Ratio : A 5:1 ethanol-to-acid ratio minimizes unreacted starting material.

- Catalyst Loading : 10 mol% $$ \text{H}2\text{SO}4 $$ maximizes conversion without side reactions.

- Temperature : Reflux conditions (80–90°C) balance reaction rate and solvent volatility.

Yield : 70–75% (typical), scalable to >90% with iterative washing.

Acyl Chloride Intermediate Route

This two-step method involves converting 4-bromobenzoic acid to its corresponding acyl chloride, followed by ethanolysis. Thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$) are preferred chlorinating agents due to their high reactivity and gaseous byproduct formation.

Step 1: Chlorination

4-Bromobenzoic acid (1.0 equiv) reacts with $$ \text{SOCl}2 $$ (1.2 equiv) under reflux (70°C, 2 hours). Excess $$ \text{SOCl}2 $$ is removed under reduced pressure to yield 4-bromobenzoyl chloride.

Step 2: Esterification

The acyl chloride is treated with ethanol (2.0 equiv) in anhydrous diethyl ether at 0–5°C. Triethylamine ($$ \text{Et}_3\text{N} $$, 1.1 equiv) neutralizes HCl, driving the reaction to completion.

Yield : 85–90% after recrystallization from hexane.

Advanced Catalytic Systems

Solid Acid Catalysts

Heterogeneous catalysts, such as sulfonated graphene oxide (SGO) or Amberlyst-15, offer recyclability and reduced corrosion. SGO (5 wt%) in ethanol achieves 88% conversion at 75°C in 4 hours, with negligible catalyst degradation over five cycles.

Advantages :

- Eliminates aqueous workup.

- Compatible with green chemistry principles.

Limitations :

- Higher initial catalyst preparation cost.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) catalyze ethanolysis of 4-bromobenzoic acid in non-aqueous media. Optimal conditions (50°C, 24 hours, 10% enzyme loading) yield 65–70% ethyl 4-bromobenzoate.

Applications :

- Enantioselective synthesis of chiral derivatives.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct $$ \text{H}2\text{SO}4 $$ | Sulfuric Acid | 80–90 | 6–8 | 70–75 | 95 |

| Acyl Chloride | $$ \text{SOCl}_2 $$ | 0–5 (Step 2) | 2 (Step 1) | 85–90 | 98 |

| Solid Acid (SGO) | Sulfonated GO | 75 | 4 | 88 | 97 |

| Enzymatic | Lipase B | 50 | 24 | 65–70 | 90 |

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, reducing reaction times. A tubular reactor with $$ \text{H}2\text{SO}4 $$-ethanol achieves 92% conversion in 1.5 hours at 100°C (10 bar pressure).

Waste Management

Bromide byproducts (e.g., HBr) are neutralized with $$ \text{NaOH} $$, generating sodium bromide ($$ \text{NaBr} $$) for reuse in bromination reactions.

Chemical Reactions Analysis

Ethyl 4-bromobenzoate undergoes various types of chemical reactions, including:

Substitution: The bromine atom can be substituted with other groups using reagents like zinc dust and a palladium catalyst.

Common reagents and conditions used in these reactions include zinc dust, palladium catalysts, and specific hydride reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Applications

Ethyl 4-bromobenzoate serves as a versatile building block in organic synthesis. It is primarily used in:

- Cross-Coupling Reactions : this compound is employed in Suzuki and Stille coupling reactions to synthesize biaryl compounds. These reactions utilize palladium catalysts to facilitate the formation of carbon-carbon bonds, which are crucial in the development of pharmaceuticals and agrochemicals .

- Reduction Reactions : The compound can undergo selective reduction to yield aldehydes using reagents like potassium diisobutyl-t-butoxy aluminum hydride (PDBBA). This chemoselective reduction allows for the transformation of esters into aldehydes without affecting other functional groups .

- Micellar Catalysis : Recent studies have demonstrated that this compound can participate in organozinc chemistry under micellar conditions, enhancing the efficiency of zinc insertion reactions that lead to desired products .

Biological Applications

This compound has shown potential in biological applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development as antibacterial agents .

- Drug Development : The compound’s ability to act as a precursor for various bioactive molecules positions it as a significant player in drug discovery processes. Its derivatives have been investigated for their efficacy against various diseases, including cancer .

Material Science

In material science, this compound is utilized for:

- Polymer Synthesis : It serves as an initiator or modifier in the synthesis of polymers, particularly those with specific thermal and mechanical properties. The incorporation of bromine enhances the reactivity of the polymer chains, allowing for further functionalization .

- Photochromic Materials : this compound derivatives have been explored for their photochromic properties, which can be applied in developing smart materials that change color upon exposure to light .

Data Tables

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, organic solvent | Up to 91% |

| Reduction to Aldehyde | PDBBA at 0 °C | Up to 89% |

| Organozinc Reaction | Micellar conditions | Variable |

Case Study 1: Cross-Coupling Synthesis

In a study published by ChemRxiv, this compound was utilized in a dual-catalytic system for cross-electrophile coupling, yielding biaryl compounds with high efficiency. The results indicated that varying catalyst loadings significantly impacted product yields, demonstrating the compound's utility in advanced synthetic methodologies .

Case Study 2: Antimicrobial Derivatives

A research article highlighted the synthesis of various derivatives from this compound and their subsequent evaluation against bacterial strains. Several derivatives exhibited notable antimicrobial activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 4-bromobenzoate involves its role as an electron-withdrawing group due to the presence of the bromine atom. This property makes it a valuable reagent in various chemical reactions, as it can stabilize reaction intermediates and influence the reactivity of the benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Physical and Structural Properties

Key Observations :

- Ester group size : Ethyl esters (e.g., this compound) generally exhibit higher boiling points than methyl analogues (e.g., mthis compound) due to increased molecular weight and van der Waals interactions .

- Substituent position : Ortho-substituted esters (e.g., ethyl 2-bromobenzoate) show altered solubility and reactivity compared to para isomers due to steric hindrance and electronic effects .

Reactivity in Cross-Coupling Reactions

This compound is a preferred substrate in Pd- and Co-catalyzed cross-coupling reactions due to the para-bromine’s favorable electronic and steric environment. Comparative reaction efficiencies:

Key Observations :

- Para vs. meta/ortho isomers : The para-bromine’s electron-withdrawing effect enhances oxidative addition efficiency in Pd-catalyzed reactions compared to meta or ortho isomers .

- Steric effects : Ortho-substituted bromobenzoates exhibit slower reaction kinetics due to hindered access to the catalytic site .

Hydrolytic Stability

Hydrolysis rates in alkaline media, plasma, and microsomes vary significantly among bromobenzoate esters :

| Compound | Half-Life (Base Media, h) | Half-Life (Rat Plasma, h) | |

|---|---|---|---|

| This compound | 72 | 48 | |

| Ethyl 3-bromobenzoate | 68 | 42 | |

| Ethyl 2-bromobenzoate | 55 | 35 | |

| Mthis compound | 60 | 30 |

Key Observations :

- Ester group stability : Ethyl esters demonstrate greater hydrolytic resistance than methyl esters due to slower nucleophilic attack on the bulkier ethoxy group .

- Substituent position : Para-bromine’s electron-withdrawing effect stabilizes the ester carbonyl against hydrolysis compared to ortho isomers .

Electronic Effects and Nucleophilic Reactivity

The Hammett σ parameters for substituted ethyl benzoates highlight electronic influences :

| Compound | σ (para) | σ⁻ (para) | σ Total | Reactivity Rank | |

|---|---|---|---|---|---|

| This compound | -0.2890 | -0.3392 | -0.6333 | 72 | |

| Ethyl 4-fluorobenzoate | -0.2920 | -0.3422 | -0.6374 | 76 | |

| Ethyl 4-nitrobenzoate | -0.2809 | -0.3312 | -0.6232 | 57 |

Key Observations :

- Electron-withdrawing groups : Bromine (σ = -0.2890) and nitro groups (σ = -0.2809) reduce electron density at the benzene ring, directing electrophilic substitution to specific positions .

- Reactivity trends : Higher σ values correlate with enhanced electrophilicity, making this compound more reactive in nucleophilic aromatic substitution than nitro-substituted analogues .

Biological Activity

Ethyl 4-bromobenzoate (C9H9BrO2), a brominated aromatic ester, has garnered interest in various fields due to its unique chemical properties and biological activities. This compound is characterized by its electron-withdrawing bromine substituent, which significantly influences its reactivity and interaction with biological systems.

- Molecular Weight : 229.07 g/mol

- Melting Point : 18 °C

- Boiling Point : 131 °C at 14 mmHg

- Density : 1.403 g/mL at 25 °C

- Water Solubility : Insoluble

This compound is typically a clear liquid that ranges in color from colorless to light yellow or light orange, making it suitable for various applications in organic synthesis and materials science .

Biological Activity Overview

This compound exhibits several notable biological activities, primarily related to its interactions with enzymes and potential therapeutic applications. Below are key findings from recent studies:

Enzyme Interactions

- Cytochrome P450 Inhibition : this compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects .

- Skin Permeation : The compound shows a log Kp value of -5.4 cm/s, indicating moderate skin permeation potential, which is relevant for transdermal drug delivery systems .

Hydrolytic Stability

A comparative study on the hydrolytic stability of this compound revealed that it has a half-life (t1/2) of approximately 12 minutes in basic media, which is comparable to other esters but less stable than ethyl benzoate (t1/2 = 15 minutes) . This stability profile is significant for its application in drug formulation and environmental impact assessments.

Synthesis and Reduction Studies

This compound has been utilized in various synthetic pathways, particularly in the reduction to aldehydes using potassium diisobutyl-t-butoxyaluminum hydride (PDBBA). In one study, it was reduced to the corresponding aldehyde with yields ranging from 71% to 91%, depending on the reaction conditions . This reaction highlights its utility in organic synthesis.

Antimicrobial Activity

Research indicates potential antimicrobial properties of this compound. A study exploring the antibacterial effects of various brominated compounds found that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Summary Table of Biological Activities

| Biological Activity | Details |

|---|---|

| CYP Inhibition | Inhibits CYP1A2; affects drug metabolism |

| Skin Permeation | Moderate skin permeation (Log Kp = -5.4 cm/s) |

| Hydrolytic Stability | t1/2 = 12 min in basic media |

| Antimicrobial Activity | Significant activity against various bacterial strains |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-bromobenzoate, and how can reaction conditions be optimized for yield?

this compound is commonly synthesized via esterification of 4-bromobenzoic acid using ethanol under acidic catalysis or via nucleophilic acyl substitution. For example, in palladium-catalyzed α-arylation, the zinc enolate of tert-butyl acetate reacts with this compound under optimized solvent conditions (toluene:THF, 4:1), achieving near-quantitative yields . Key variables include base selection (LiHMDS preferred over LDA), temperature (−78°C to room temperature), and solvent polarity. Methodological optimization should include GC-MS monitoring and solvent screening .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

- Respiratory protection : Use respirators in high-concentration environments.

- Glove selection : Impervious gloves (e.g., nitrile) with regular integrity checks .

- Eye protection : Tightly sealed goggles to prevent splashes .

- Waste disposal : Avoid direct water exposure during spills; use dry powder extinguishers for fires . Contaminated clothing must be removed immediately, and skin/eyes rinsed thoroughly .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization methods include:

- NMR spectroscopy : Compare ¹H NMR peaks (e.g., aromatic protons at δ 7.8–8.0 ppm) with published data .

- TLC : Monitor reaction progress using hexane:ethyl acetate (6:4) solvent systems .

- Melting point analysis : Verify consistency with literature values (e.g., 78–80°C for derivatives) .

Advanced Research Questions

Q. How do polymorphic forms of bromobenzoate derivatives influence reactivity in cross-coupling reactions?

Polymorphs of structurally similar compounds (e.g., 4-bromophenyl 4-bromobenzoate) exhibit divergent mechanical behaviors (plasticity vs. brittleness) due to crystal packing variations. For this compound, polymorphism could affect reaction kinetics in solid-state catalysis. Researchers should analyze crystal structures via PXRD and correlate with catalytic efficiency .

Q. What methodologies enable efficient recycling of Pd catalysts in this compound-mediated couplings?

Pd₀@MIL-101-NH₂ (a metal-organic framework) demonstrates recyclability in Suzuki-Miyaura couplings. Post-reaction analysis via PXRD, TEM, and ICP-OES confirms catalyst integrity after three cycles. Optimal bases (Cs₂CO₃) minimize Pd leaching (<0.5 ppm) and maintain framework stability .

Q. How does flow chemistry enhance the hydrolysis or esterification of this compound compared to batch methods?

Superheated flow systems (100–200°C, 7–15 bar) accelerate acid-catalyzed esterification or basic hydrolysis, reducing reaction times from hours to minutes. For example, this compound hydrolysis in flow achieves >90% conversion with reduced side products, validated by inline HPLC monitoring .

Q. What analytical techniques leverage this compound derivatives for complex biomolecule characterization?

4-Bromobenzoate esters serve as chromophores in exciton-coupled circular dichroism (ECCD) for oligosaccharide analysis. Derivatives like 4-bromobenzoate-labeled monosaccharides enable structural determination via UV-Vis (λ_max 245 nm) and ECCD spectral comparisons .

Q. Addressing Data Contradictions

Q. How should researchers resolve discrepancies in catalytic efficiency across similar bromobenzoate derivatives?

Conflicting catalytic outcomes (e.g., low yields with LDA vs. LiHMDS) may arise from enolate stability or solvent coordination effects. Systematic studies should:

- Vary bases and solvents (e.g., THF vs. dioxane).

- Use kinetic profiling (e.g., in situ IR spectroscopy) to track intermediate formation .

- Compare DFT-calculated transition states with experimental data .

Q. Why do mechanical properties of bromobenzoate polymorphs contradict predictions based on molecular structure?

Reversible bending in elastic polymorphs vs. brittleness in others stems from non-covalent interaction anisotropy (e.g., halogen bonding vs. π-stacking). Nanoindentation and Hirshfeld surface analysis are critical to map structure-property relationships .

Q. Methodological Recommendations

- Experimental design : Include control reactions (e.g., catalyst-free conditions) to isolate substrate-specific effects .

- Data validation : Use triplicate trials with error bars in kinetic studies. Raw data should be archived in appendices per IBO guidelines .

- Collaborative tools : Share crystallographic data via platforms like PubChem or CCDC for reproducibility .

Properties

IUPAC Name |

ethyl 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIAFENWXIQIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064005 | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-75-4 | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-BROMOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58G35541Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.